molecular formula C13H19ClN2O2S2 B13957471 (R)-3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

(R)-3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13957471
M. Wt: 334.9 g/mol
InChI Key: JTEWCMMEUDSBAP-SECBINFHSA-N
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Description

®-3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a thiazole ring, and a tert-butyl ester group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the thiazole ring, the attachment of the chloromethyl group, and the final esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions, protein binding, and cellular uptake mechanisms. Its structural features make it a valuable tool for probing biological systems.

Medicine

In medicine, ®-3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester stands out due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H19ClN2O2S2

Molecular Weight

334.9 g/mol

IUPAC Name

tert-butyl (3R)-3-[(2-chloro-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H19ClN2O2S2/c1-13(2,3)18-12(17)16-5-4-9(7-16)19-8-10-6-15-11(14)20-10/h6,9H,4-5,7-8H2,1-3H3/t9-/m1/s1

InChI Key

JTEWCMMEUDSBAP-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)SCC2=CN=C(S2)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SCC2=CN=C(S2)Cl

Origin of Product

United States

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